

Assessing the Endocrine Disrupting Potential of Diisooctyl Adipate: A Comparative Guide

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Compound of Interest

Compound Name: *Diisooctyl adipate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the endocrine-disrupting potential of **diisooctyl adipate** (DIOA), a non-phthalate plasticizer. Due to the limited publicly available data on DIOA, this guide leverages experimental data from its close structural analog, di(2-ethylhexyl) adipate (DEHA), and another alternative plasticizer, acetyl tributyl citrate (ATBC). For a comprehensive comparison, data for the well-characterized endocrine disruptor, di(2-ethylhexyl) phthalate (DEHP), is included as a positive control. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Analysis of Endocrine-Disrupting Potential

The endocrine-disrupting potential of these compounds is evaluated across several key in vitro and in vivo assays that assess interactions with the estrogenic, androgenic, and thyroid hormonal systems, as well as effects on steroidogenesis.

In Vitro Assay Data

In vitro assays provide a targeted assessment of a chemical's ability to interact with specific components of the endocrine system at the molecular and cellular level.

Table 1: Comparison of In Vitro Endocrine Disruption Potential

Assay Type	Test Substance	Endpoint	Result	Concentration	Citation
Estrogen Receptor (ER) Bioactivity					
ER Transactivation	Diisooctyl adipate (DIOA)	Estrogenic Activity	Negative	Not specified	[1]
E-Screen	Di(2-ethylhexyl) adipate (DEHA)	Cell Proliferation (MCF-7)	No proliferation	Up to 200 mg/kg/day	[2]
ER Transactivation	Acetyl Tributyl Citrate (ATBC)	Anti-estrogenic Activity	Positive	Not specified	[3]
ER Transactivation	Di(2-ethylhexyl) phthalate (DEHP)	Estrogenic Activity	Weak agonist	Not specified	[4]
Androgen Receptor (AR) Bioactivity					
AR Transactivation	Acetyl Tributyl Citrate (ATBC)	Anti-androgenic Activity	Positive	Not specified	[3]
AR Transactivation	Di(2-ethylhexyl) phthalate (DEHP)	Anti-androgenic Activity	Positive	IC50 > 1 x 10 ⁻⁴ M	[5]

Steroidogene sis					
H295R Assay	Di(2-ethylhexyl) adipate (DEHA)	Estradiol (E2) Production	Increased	0.25-25 µM	[6]
Testosterone (T) Production					
H295R Assay	Acetyl Tributyl Citrate (ATBC)	Steroidogene sis	No disruption	Not specified	[3]
H295R Assay	Di(2-ethylhexyl) phthalate (DEHP)	Testosterone (T) Production	Significantly inhibited	Not specified	[7]
Estradiol (E2) Production					
Progesterone Production					
Thyroid Activity					
Thyroid Hormone Receptor (TR) Binding (in silico)	Di(2-ethylhexyl) adipate (DEHA)	Potential Thyroid Disruptor	Positive	Not applicable	[9]
Thyroid-related gene expression (in vivo, fish)	Acetyl Tributyl Citrate (ATBC)	Thyroid Disruption	Positive (inhibited gene expression)	Not specified	[2]

Various (in vivo and in vitro)	Di(2-ethylhexyl) phthalate (DEHP)	Thyroid Disruption	Positive	Not specified	[7] [10] [11] [12] [13]
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In Vivo Assay Data

In vivo assays provide a more holistic view of a chemical's potential to disrupt the endocrine system within a whole organism, accounting for metabolic processes and complex biological interactions.

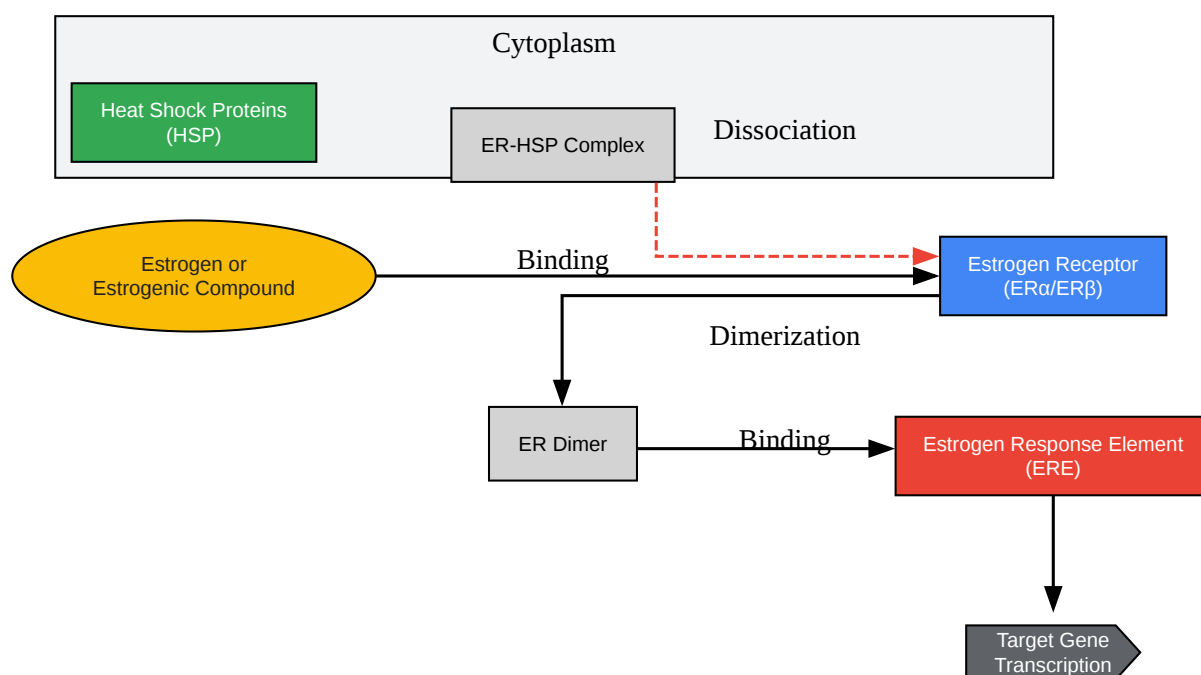
Table 2: Comparison of In Vivo Endocrine Disruption Potential

Assay Type	Test Substance	Species	Endpoint	Result	Dose	Citation
Uterotrophic Assay						
Di(2-ethylhexyl) adipate (DEHA)	Rat	Uterine weight	No significant change	Up to 1000 mg/kg/day	[14]	
Acetyl Tributyl Citrate (ATBC)	Mouse	Reproductive toxicity	Adverse effects on female reproduction	5 and 10 mg/kg/day	[15]	
Di(2-ethylhexyl) phthalate (DEHP)	Mouse	Uterine weight	Increased	133 µg/L (in drinking water)	[16]	
Hershberger Assay						
Di(2-ethylhexyl) phthalate (DEHP)	Rat	Ventral prostate weight	Significantly decreased	≥20 mg/kg/day	[17][18]	
Seminal vesicle weight	Significantly decreased	≥100 mg/kg/day	[17][18]			
Reproductive/Developmental Toxicity						

Prenatal Exposure	Diisooctyl phthalate (DIOP) (analog of DIOA)	Rat	Fetal testicular testosterone	Reduced	≥0.1 g/kg/day	[19]
Male reproductive abnormalities	Observed	0.5 and 1 g/kg/day	[19]			

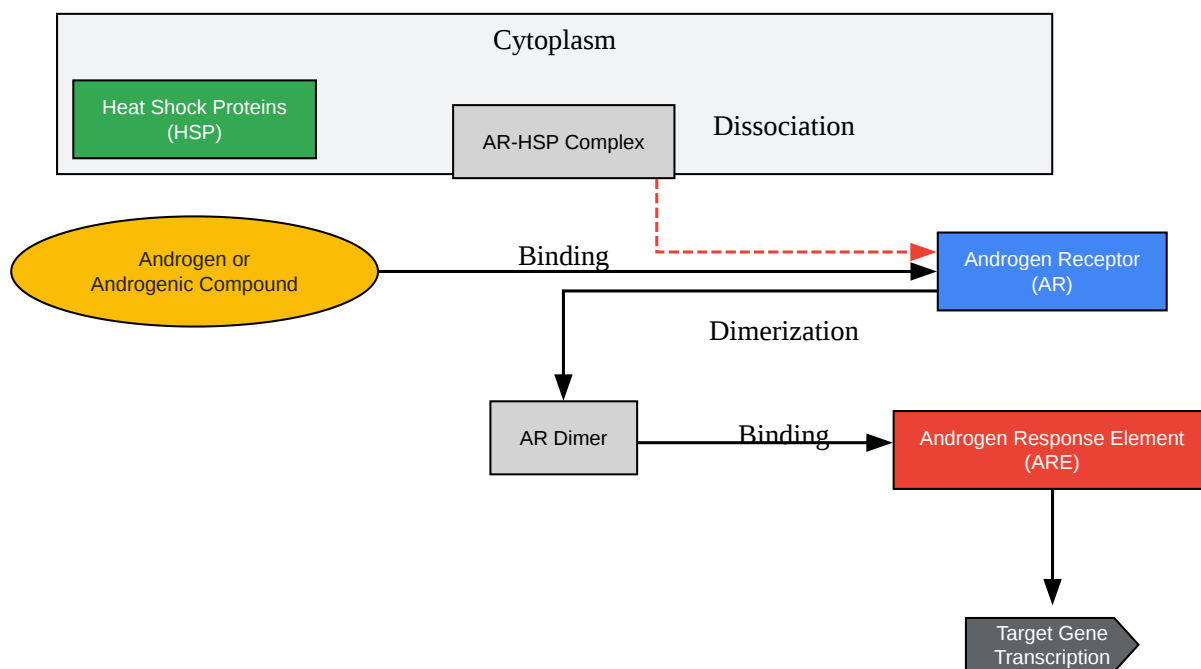
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of endocrine disruption and the methodologies used for assessment, the following diagrams are provided.

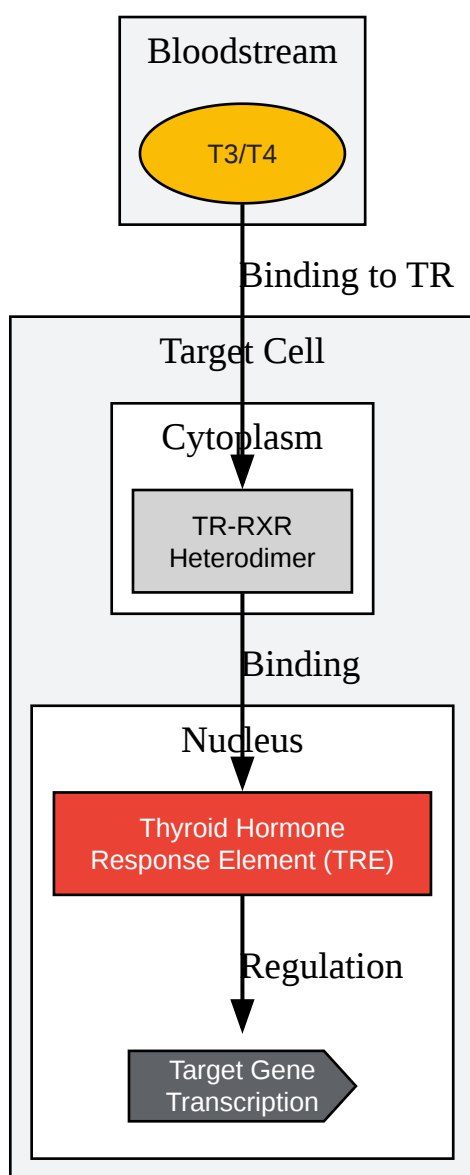


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Caption: Estrogen Receptor (ER) Signaling Pathway.

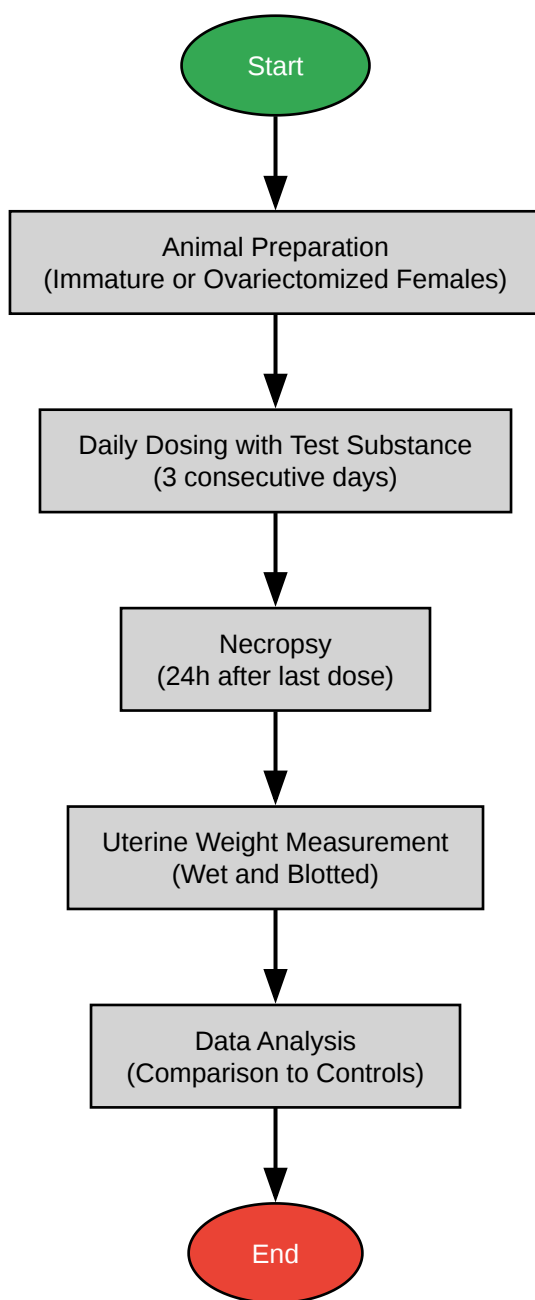
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Caption: Androgen Receptor (AR) Signaling Pathway.



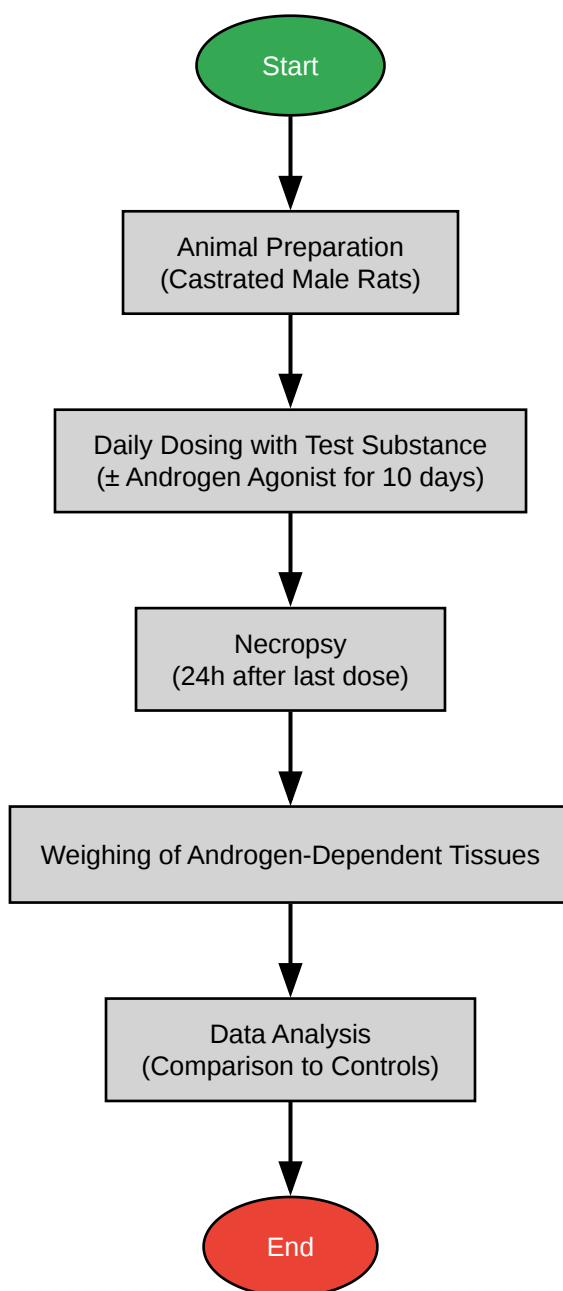
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Caption: Thyroid Hormone Receptor (TR) Signaling Pathway.



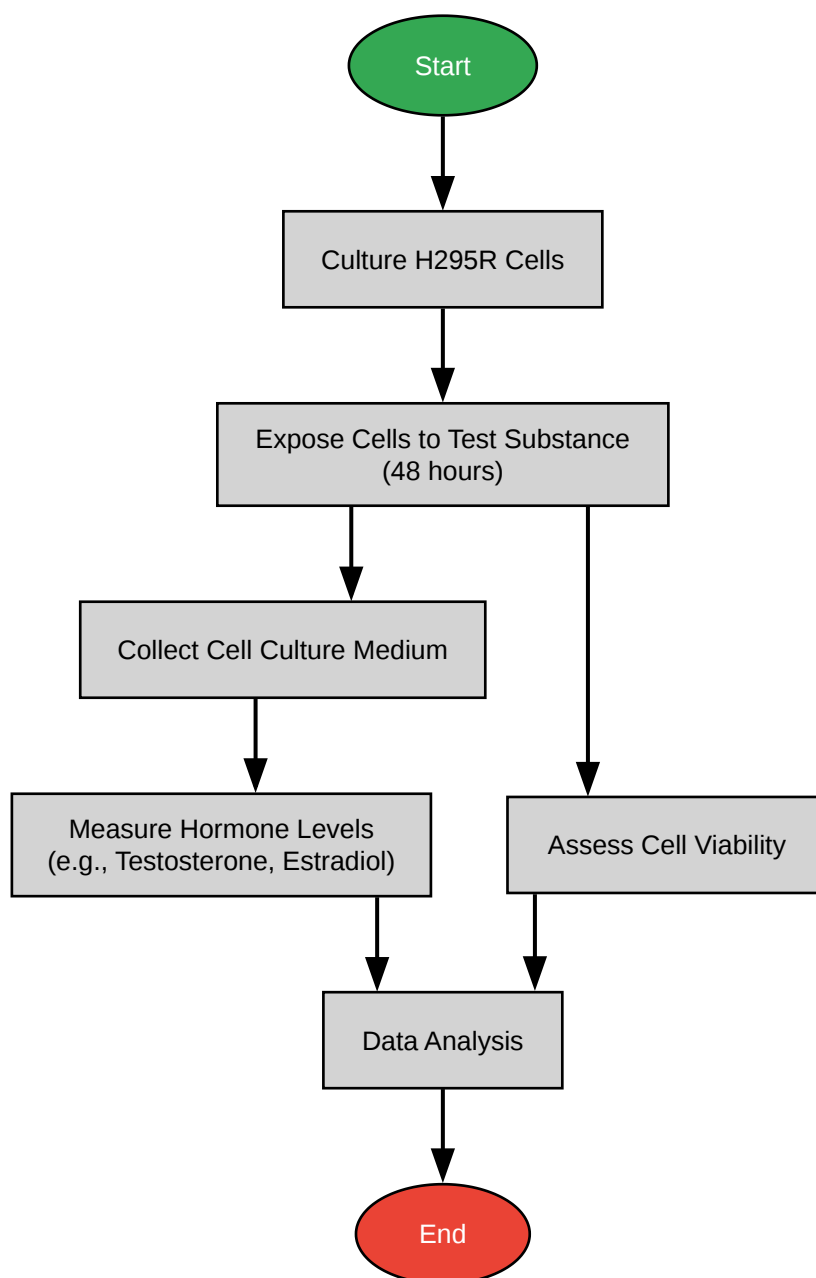
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Caption: OECD 440 Uterotrophic Bioassay Workflow.



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Caption: OECD 441 Hershberger Bioassay Workflow.



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Caption: OECD 456 H295R Steroidogenesis Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

OECD 440: Uterotrophic Bioassay in Rodents

This assay is a short-term in vivo screening test for the estrogenic properties of a chemical.

- **Objective:** To assess the potential of a substance to elicit estrogenic activity by measuring the increase in uterine weight in female rodents.
- **Animal Model:** Immature female rats or ovariectomized adult female rats or mice.
- **Dose Groups:** At least three dose levels of the test substance are used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol). Each group should consist of at least 6 animals.[\[20\]](#)
- **Administration:** The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[\[20\]](#)
- **Necropsy:** Approximately 24 hours after the last dose, the animals are euthanized.
- **Uterine Weight Measurement:** The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.[\[20\]](#)
- **Endpoint:** A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[\[20\]](#)

OECD 441: Hershberger Bioassay in Rats

This in vivo screening assay is used to identify substances with androgenic or anti-androgenic activity.

- **Objective:** To assess the potential of a substance to act as an androgen agonist or antagonist by measuring weight changes in androgen-dependent tissues in castrated male rats.
- **Animal Model:** Peripubertal, castrated male rats.
- **Dose Groups:** For androgenicity testing, at least two dose levels of the test substance are used. For anti-androgenicity testing, at least three dose levels are used, co-administered with a reference androgen agonist like testosterone propionate. A vehicle control and a positive control are also included. Each group should have a minimum of 6 animals.[\[2\]](#)

- Administration: The test substance is administered daily for 10 consecutive days by oral gavage or subcutaneous injection.[\[2\]](#)
- Necropsy: Approximately 24 hours after the last administration, the animals are necropsied.
- Tissue Weight Measurement: Five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[\[2\]](#)
- Endpoint: A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the weights of at least two of the five tissues in the presence of an androgen agonist indicates anti-androgenic activity.[\[2\]](#)

OECD 456: H295R Steroidogenesis Assay

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

- Objective: To assess the potential of a substance to inhibit or induce the synthesis of testosterone and estradiol.
- Test System: The human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis.
- Procedure:
 - H295R cells are cultured in multi-well plates.[\[7\]](#)
 - Cells are exposed to at least seven concentrations of the test chemical for 48 hours.[\[7\]](#)
 - The cell culture medium is collected, and the concentrations of testosterone and 17 β -estradiol are measured using methods like ELISA or LC-MS/MS.[\[7\]](#)
 - Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[\[7\]](#)

- Endpoint: A statistically significant increase or decrease in the production of testosterone or estradiol compared to the solvent control indicates an effect on steroidogenesis. Data are often reported as the lowest observed effect concentration (LOEC).[7]

OECD 455: Estrogen Receptor (ER) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate the estrogen receptor.

- Objective: To assess the potential of a substance to act as an estrogen receptor agonist.
- Test System: A mammalian cell line (e.g., HeLa-9903) that has been stably transfected with a human estrogen receptor alpha (ER α) and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).[13][21]
- Procedure:
 - The cells are exposed to a range of non-cytotoxic concentrations of the test chemical.[21]
 - If the chemical binds to and activates the ER, the receptor-ligand complex binds to the ERE, leading to the expression of the reporter gene.
 - The activity of the reporter gene product (e.g., luciferase) is measured.[13]
- Endpoint: A response that is equal to or greater than 10% of the response of the positive control (17 β -estradiol) is considered a positive result for estrogenic activity.[21]

OECD 458: Androgen Receptor (AR) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate or inhibit the androgen receptor.

- Objective: To assess the potential of a substance to act as an androgen receptor agonist or antagonist.

- **Test System:** A mammalian cell line (e.g., AR-EcoScreen™) that has been stably transfected with a human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to an androgen response element (ARE).[3][22]
- **Procedure:**
 - **Agonist Mode:** Cells are exposed to a range of concentrations of the test chemical.
 - **Antagonist Mode:** Cells are co-exposed to the test chemical and a fixed concentration of a reference androgen.
 - **Activation or inhibition of the AR** leads to a change in the expression of the reporter gene, which is then measured.[22]
- **Endpoint:** A significant induction of the reporter gene indicates agonistic activity, while a significant inhibition of the androgen-induced reporter gene activity indicates antagonistic activity.

In Vitro Thyroid Hormone Disruption Assays

A variety of in vitro assays are available to assess different aspects of thyroid hormone system disruption.

- **Sodium-Iodide Symporter (NIS) Assay:**
 - **Objective:** To identify chemicals that inhibit the uptake of iodide into thyroid cells, a critical first step in thyroid hormone synthesis.
 - **Test System:** Rat thyroid follicular cell line (FRTL-5) or other cells expressing NIS.[14][23]
 - **Procedure:** Cells are incubated with the test substance and a non-radioactive iodide solution. The amount of iodide taken up by the cells is measured spectrophotometrically. [14][23]
 - **Endpoint:** A reduction in iodide uptake compared to controls indicates inhibition of the sodium-iodide symporter.[14]
- **Thyroperoxidase (TPO) Inhibition Assay:**

- Objective: To identify chemicals that inhibit the activity of thyroperoxidase, a key enzyme in the synthesis of thyroid hormones.
- Test System: Microsomes from thyroid tissue (e.g., human, rat, pig) or recombinant human TPO.
- Procedure: The assay measures the ability of a test substance to inhibit the TPO-catalyzed oxidation of a substrate (e.g., guaiacol or Amplex UltraRed).[17][24] The change in absorbance or fluorescence is measured.[17][24]
- Endpoint: A decrease in the rate of substrate oxidation indicates TPO inhibition.[24]

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